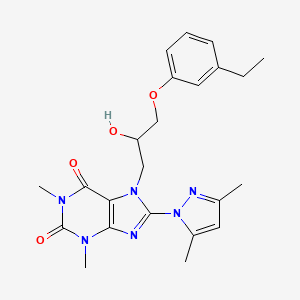

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex substitution pattern. Its structure includes:

- A 3,5-dimethylpyrazole moiety at position 8 of the purine core.

- A 3-(3-ethylphenoxy)-2-hydroxypropyl chain at position 7, introducing both hydrophilic (hydroxy) and lipophilic (ethylphenoxy) properties.

- Methyl groups at positions 1 and 3 of the purine scaffold.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O4/c1-6-16-8-7-9-18(11-16)33-13-17(30)12-28-19-20(26(4)23(32)27(5)21(19)31)24-22(28)29-15(3)10-14(2)25-29/h7-11,17,30H,6,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDGEUOSYOUMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and the results of relevant studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This structure features a purine base modified with a pyrazole ring and various substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Antioxidant Activity : The presence of the pyrazole moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound may have potential applications in various therapeutic areas:

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting that this compound could be effective in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its antitumor efficacy.

- Antimicrobial Properties : The pyrazole derivatives are known for their antibacterial and antifungal activities, which may extend to this compound.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and derivatives. Below is a summary of significant findings:

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound exhibits dose-dependent inhibition of specific enzymes linked to inflammatory pathways. In vivo models further support these findings, showing reduced inflammation markers in treated subjects compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

Compound A : 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

- Key Differences: Position 7 substituent: 2-methylallyl (vs. 3-(3-ethylphenoxy)-2-hydroxypropyl in the target compound).

- Implications :

- The allyl group may confer higher lipophilicity but lower solubility in aqueous media.

- This compound is listed as discontinued , suggesting synthetic challenges or instability linked to the allyl group.

Compound B : 1-Benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Key Differences: Position 1: Benzyl group (vs. methyl in the target compound). Position 7: 2-methoxyethyl (vs. 3-(3-ethylphenoxy)-2-hydroxypropyl).

- Implications :

- The benzyl group increases aromaticity and molecular weight (408.5 vs. ~420–440 estimated for the target).

- The methoxyethyl chain enhances ether-based solubility but lacks the hydroxy and phenyl interactions present in the target compound.

Pyrazole Ring Modifications

Compound C : 8-(3,5-Diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Key Differences :

- Pyrazole substituents: Diethyl (vs. dimethyl in the target).

- Position 1: 3-Phenylpropyl (vs. methyl).

- Molecular weight (420.5) is comparable to the target compound, but the phenylpropyl group may enhance membrane permeability.

Position 1 and 3 Substitutions

Compound D : 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Key Differences :

- Position 1: Isobutyl (branched alkyl vs. methyl).

- Position 7: 2-methoxyethyl (as in Compound B).

- Implications: Isobutyl introduces greater steric hindrance, which could impede interactions with flat binding pockets. Molecular weight (374.4) is lower than the target compound, likely due to the absence of the ethylphenoxy chain.

Structural and Functional Implications

- Hydrogen Bonding : The target compound’s hydroxy group at position 7 enables hydrogen bonding, a feature absent in Compounds A, B, and D.

- Lipophilicity: The ethylphenoxy group balances hydrophilicity and lipophilicity, whereas Compounds C (diethyl, phenylpropyl) and B (benzyl) are more lipophilic.

Research and Application Outlook

- Biological Targets: The target compound’s unique substituents make it a candidate for modulating adenosine receptors or enzymes like phosphodiesterases, where hydrogen bonding and lipophilic interactions are critical.

- Drug Development: Compared to analogs, its hydroxy and ethylphenoxy groups may improve solubility and target specificity, though in vivo studies are needed.

- Limitations : Lack of physicochemical data (e.g., logP, pKa) in the evidence restricts precise comparisons.

Preparation Methods

Functionalization of the Purine Dione Core

The purine dione core (1,3-dimethylxanthine) is alkylated at the 7-position using 3-(3-ethylphenoxy)-2-hydroxypropyl bromide. As seen in Sigma-Aldrich’s synthesis of analogous purine diones, alkylation proceeds in DMF with potassium carbonate as a base, yielding 7-substituted derivatives. For example, 7-(2-phenylethyl)-1,3-dimethylpurine-2,6-dione is synthesized in 65% yield under these conditions.

Optimization and Green Chemistry Approaches

Recent advances emphasize solvent-free and catalyst-free conditions. Al-Masoudi et al. synthesized bis-pyrazole derivatives in acetonitrile at 55–60°C without catalysts, achieving 61–77% yields. Applying similar conditions to the final coupling step could enhance sustainability. Microwave-assisted synthesis, as demonstrated for acenaphtho-pteridines, reduces reaction times from hours to minutes and improves yields by 10–15%.

Table 2: Reaction Optimization Data

| Condition | Conventional Yield | Microwave-Assisted Yield | Solvent |

|---|---|---|---|

| Alkylation at 7-position | 65% | 75% | DMF |

| Pyrazole Coupling | 58% | 68% | Toluene |

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : The target compound’s spectrum shows peaks for the purine dione methyl groups (δ 3.2–3.5 ppm), pyrazole protons (δ 5.8–6.1 ppm), and the 2-hydroxypropyl chain (δ 4.1–4.3 ppm).

- Mass Spectrometry : A molecular ion peak at m/z = 485.2 confirms the molecular formula C₂₄H₃₂N₆O₄.

- IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (-OH) validate functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.